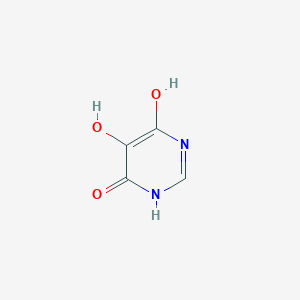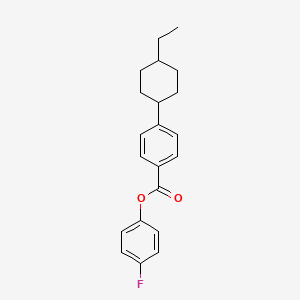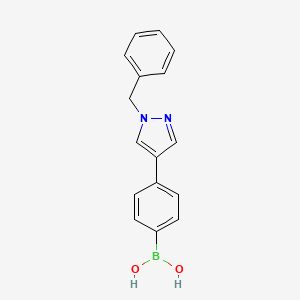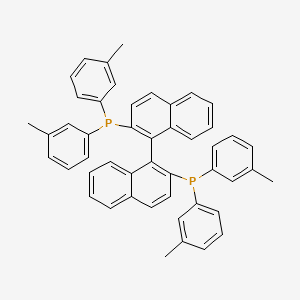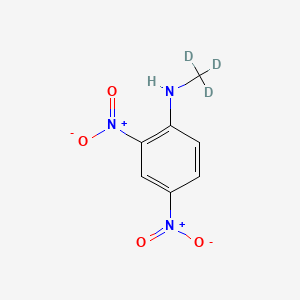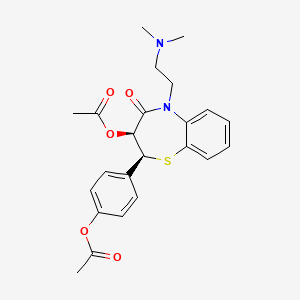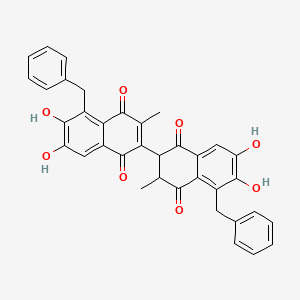
5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione” is a complex organic compound characterized by multiple benzyl groups and hydroxyl functionalities. Compounds of this nature often exhibit significant biological and chemical activities, making them of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Benzylation: Benzyl groups can be added through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Utilizing large-scale reactors to perform each synthetic step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced naphthalene derivatives.
Substitution Products: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Antioxidant Activity: Hydroxyl groups may confer antioxidant properties.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible use in treatments due to biological activity.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other chemicals.
Wirkmechanismus
The compound’s mechanism of action can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthoquinones: Compounds with similar naphthalene and quinone structures.
Benzylated Phenols: Molecules with benzyl groups and hydroxyl functionalities.
Uniqueness
Structural Complexity: The presence of multiple benzyl and hydroxyl groups.
Biological Activity: Potential for unique interactions with biological targets.
This outline provides a comprehensive overview of the compound based on general knowledge of similar organic molecules
Eigenschaften
Molekularformel |
C36H28O8 |
|---|---|
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
5-benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C36H28O8/c1-17-27(35(43)23-15-25(37)33(41)21(29(23)31(17)39)13-19-9-5-3-6-10-19)28-18(2)32(40)30-22(14-20-11-7-4-8-12-20)34(42)26(38)16-24(30)36(28)44/h3-12,15-17,27,37-38,41-42H,13-14H2,1-2H3 |
InChI-Schlüssel |
ZGOJSVUZKDQTGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)C2=CC(=C(C(=C2C1=O)CC3=CC=CC=C3)O)O)C4=C(C(=O)C5=C(C(=C(C=C5C4=O)O)O)CC6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
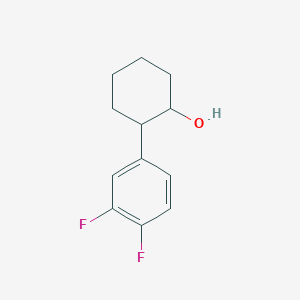
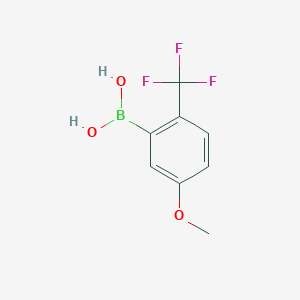
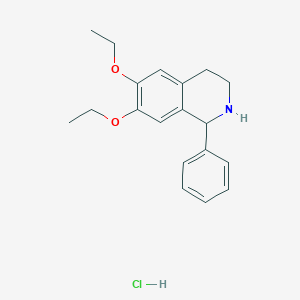
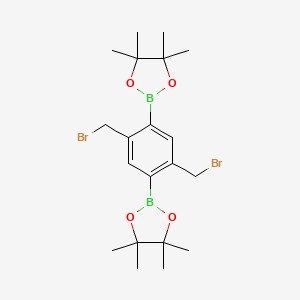
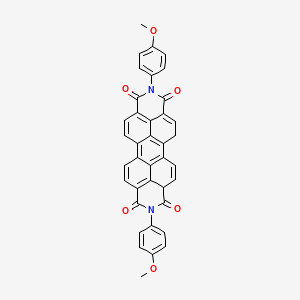
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)
